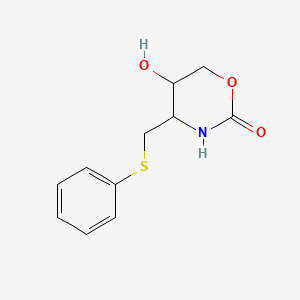
2-Chloro-2',3'-dideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol is a chemical compound that belongs to the class of purine nucleosides. It is characterized by the presence of a purine base (6-amino-2-chloropurine) attached to a sugar moiety (oxolan-2-ylmethanol). This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol typically involves the coupling of 6-amino-2-chloropurine with a suitable sugar derivative. One common method involves the use of nucleophilic substitution reactions where the purine base is reacted with a protected sugar derivative under basic conditions. The reaction is followed by deprotection steps to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine nucleosides .
Scientific Research Applications
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A related compound with similar structural features.
2’,3’-Dideoxyadenosine: Another nucleoside analog with distinct biological properties.
Uniqueness
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol is unique due to its specific combination of a purine base with a sugar moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClN5O2 |
|---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
[5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15) |
InChI Key |
FNLILOONPKMGST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
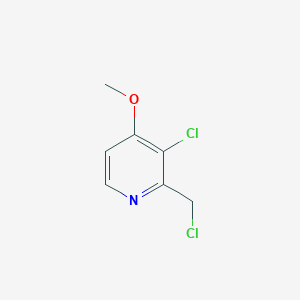
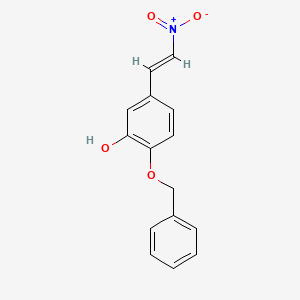
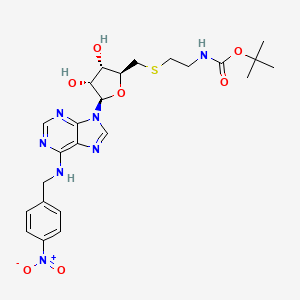
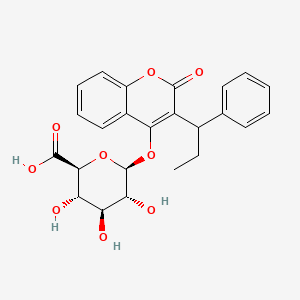
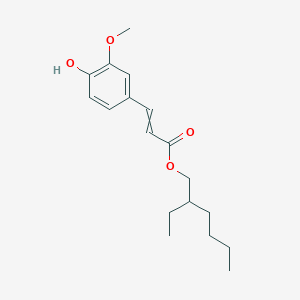
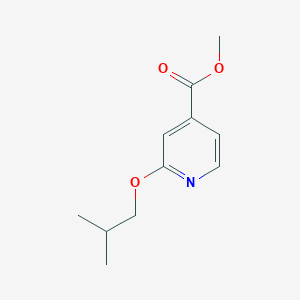
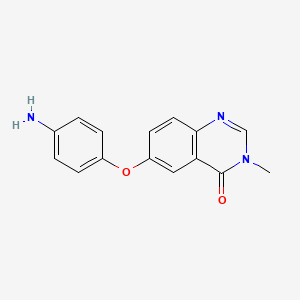

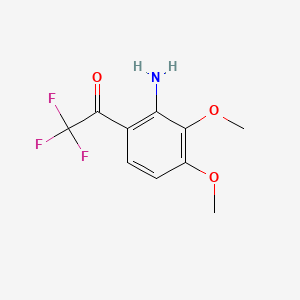
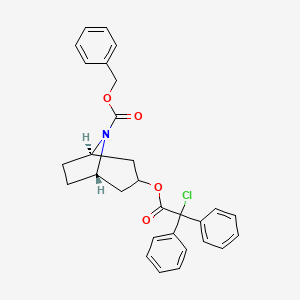
![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
